molecular formula C25H20ClN3O2S B2379863 6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide CAS No. 223111-04-4

6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2379863
CAS No.: 223111-04-4
M. Wt: 461.96
InChI Key: FWYPSCHYTBWIEQ-UHFFFAOYSA-N
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Description

6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of signal transduction processes or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-((4-chlorobenzyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2S/c1-16-22(24(30)29-19-6-3-2-4-7-19)23(21-8-5-13-31-21)20(14-27)25(28-16)32-15-17-9-11-18(26)12-10-17/h2-13,23,28H,15H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYPSCHYTBWIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CC=C(C=C2)Cl)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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